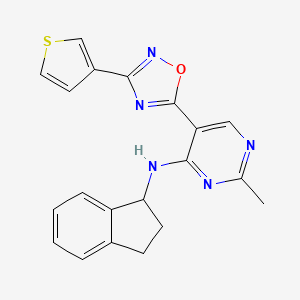

N-(2,3-dihydro-1H-inden-1-yl)-2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1H-inden-1-yl)-2-methyl-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5OS/c1-12-21-10-16(20-24-18(25-26-20)14-8-9-27-11-14)19(22-12)23-17-7-6-13-4-2-3-5-15(13)17/h2-5,8-11,17H,6-7H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFWUAVWBATLDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)NC2CCC3=CC=CC=C23)C4=NC(=NO4)C5=CSC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multiple steps:

Formation of the Indene Moiety: The indene moiety can be synthesized through a Friedel-Crafts alkylation reaction, where an indanone is alkylated using an appropriate alkyl halide in the presence of a Lewis acid catalyst.

Synthesis of the Thiophene Ring: The thiophene ring can be constructed via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of a dehydrating agent.

Construction of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Coupling Reactions: The final step involves coupling the indene, thiophene, and pyrimidine fragments using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-1-yl)-2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine core, where nucleophiles such as amines or thiols replace leaving groups like halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products

Oxidation: Formation of ketones, aldehydes, or carboxylic acids

Reduction: Formation of alkanes or amines

Substitution: Formation of substituted pyrimidines

Scientific Research Applications

N-(2,3-dihydro-1H-inden-1-yl)-2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine depends on its specific application:

Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of a key enzyme involved in a disease pathway.

Material Science: The compound’s electronic properties, such as its ability to conduct electricity or absorb light, are crucial for its use in materials like organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

N-(2,3-dihydro-1H-inden-1-yl)-2-methyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine: Similar structure but with a thiophene ring at a different position.

N-(2,3-dihydro-1H-inden-1-yl)-2-methyl-5-(3-(furan-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-(2,3-dihydro-1H-inden-1-yl)-2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and physical properties

Biological Activity

N-(2,3-dihydro-1H-inden-1-yl)-2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines an indene moiety with a pyrimidine and oxadiazole ring. Its molecular formula is , with a molecular weight of 350.4 g/mol. The structural complexity contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H18N4O3 |

| Molecular Weight | 350.4 g/mol |

| Purity | ≥ 95% |

| Storage Conditions | Store according to label instructions |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating significant antiproliferative effects.

- Mechanism of Action : The compound is believed to inhibit cell proliferation by inducing apoptosis and cell cycle arrest. This is achieved through the modulation of key signaling pathways involved in cell survival and growth.

-

Case Studies :

- In vitro studies showed that the compound exhibited an IC50 value of approximately 9 μM against A549 lung cancer cells, indicating potent cytotoxicity .

- Another study reported significant growth inhibition in MCF-7 breast cancer cells, with IC50 values ranging from 0.49 to 48.0 μM across different derivatives .

Other Biological Activities

In addition to its anticancer properties, the compound may exhibit other biological activities, including:

- Antimicrobial Activity : Preliminary tests suggest potential efficacy against various bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although further research is required to elucidate these effects.

Recent Advances

A review of heterocyclic compounds indicated that derivatives similar to this compound show promise in drug development due to their diverse mechanisms of action and ability to target multiple pathways involved in cancer progression .

Comparative Analysis

The following table summarizes the biological activity of related compounds:

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| N-(2,3-dihydro-1H-indene)-pyrimidine derivative | 9 | A549 |

| Benzimidazole derivative | 0.25 | HepG2 |

| Oxadiazole-containing compound | 0.49 - 48.0 | MCF7 |

Q & A

Q. What synthetic methodologies are recommended for constructing the pyrimidine-oxadiazole-thiophene core of this compound?

The synthesis typically involves multi-step heterocyclic coupling. For example:

- Step 1 : Condensation of thiophene-3-carboxylic acid with hydroxylamine to form the oxadiazole ring via cyclization under acidic conditions.

- Step 2 : Coupling the oxadiazole-thiophene intermediate with 2-methylpyrimidin-4-amine using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution.

- Step 3 : Functionalization of the dihydroindenyl group via reductive amination or SNAr reactions. Characterization should include /-NMR, high-resolution mass spectrometry, and X-ray crystallography for structural validation .

Q. How can researchers resolve structural ambiguities in the dihydroindenyl moiety during crystallographic refinement?

Use SHELXL for refinement, leveraging its robust handling of disorder in fused-ring systems. For example:

- Apply PART instructions to model 50:50 disorder in substituents (e.g., chlorobenzene rings).

- Restrain anisotropic displacement parameters (ADPs) for overlapping atoms.

- Validate hydrogen bonding (e.g., intramolecular N–H⋯N interactions) using SHELXPRO’s hydrogen-bond analysis tools .

Q. What analytical techniques are critical for verifying purity and stability under experimental conditions?

- HPLC-PDA/MS : Monitor degradation products under thermal stress (40–60°C) and acidic/basic hydrolysis.

- TGA-DSC : Assess thermal stability (decomposition onset >200°C suggests suitability for high-temperature reactions).

- Solution-state NMR in DMSO-d6 : Track proton exchange or tautomerism in the oxadiazole ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s kinase inhibition profile?

- Core modifications : Replace the thiophene-oxadiazole with triazole or pyrazole to assess steric/electronic effects on target binding (e.g., B-Raf kinase inhibition as in GDC-0879 analogs) .

- Substituent tuning : Vary methyl groups on the pyrimidine and indenyl rings to modulate lipophilicity (clogP) and solubility (clogS).

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets, validated by surface plasmon resonance (SPR) binding assays .

Q. What experimental designs address contradictions in in vitro vs. in vivo efficacy data?

- Hypothesis : Poor pharmacokinetic (PK) properties may explain discordance.

- Methodology :

- Conduct microsomal stability assays (human/rodent liver microsomes) to identify metabolic soft spots.

- Use LC-MS/MS to measure plasma/tumor concentrations in xenograft models (e.g., A375 melanoma) and correlate with phosphorylated MEK1 (pMEK1) inhibition via ELISA.

- Apply indirect response models to estimate IC50 for tumor stasis (target: ~3–4 μM plasma concentration) .

Q. How can researchers validate target engagement in complex biological matrices?

- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in lysates treated with the compound.

- Chemical proteomics : Use alkyne-tagged probes for click chemistry-based pull-downs, followed by LC-MS/MS to identify off-targets.

- In situ PLA (Proximity Ligation Assay) : Visualize compound-induced kinase dimerization in fixed cells .

Q. What strategies mitigate crystallographic disorder in the thiophene-oxadiazole moiety?

- Low-temperature data collection (100 K) : Reduces thermal motion artifacts.

- Twinned refinement : Use SHELXL’s TWIN/BASF commands for pseudo-merohedral twinning.

- DFT-assisted modeling : Optimize hydrogen-bond networks (e.g., N–H⋯N vs. C–H⋯π) using Gaussian09 at the B3LYP/6-31G(d) level .

Methodological Guidance

Q. How to design a robust PK/PD study for this compound?

- Dosing regimens : Use staggered oral gavage (e.g., 35–100 mg/kg) in immunodeficient mice bearing Colo205 tumors.

- Sampling : Collect plasma/tumor tissues at 0.5, 2, 6, 12, and 24h post-dose.

- Data analysis : Fit tumor growth inhibition to an indirect response model (e.g., vs. ) using Phoenix WinNonlin. Threshold: >60% pMEK1 inhibition for tumor stasis .

Q. What statistical approaches resolve batch-to-batch variability in bioactivity assays?

- ANOVA with Tukey’s post-hoc : Compare IC50 values across synthesis batches (n ≥ 3).

- Principal Component Analysis (PCA) : Identify critical quality attributes (CQAs) linked to potency (e.g., oxadiazole ring purity >98% by HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.